molecular formula C13H14ClNO2 B11863194 7-Chlorospiro[chroman-2,4'-piperidin]-4-one

7-Chlorospiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B11863194
M. Wt: 251.71 g/mol
InChI Key: BLMYGEFAABLOOJ-UHFFFAOYSA-N
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Description

7-Chlorospiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chromanone ring fused to a piperidine moiety, with a chlorine substituent at the 7-position. Its unique spiro architecture confers conformational rigidity, which enhances binding specificity to biological targets. The chlorine atom at position 7 likely enhances lipophilicity and metabolic stability, contributing to its pharmacological profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

7-chlorospiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C13H14ClNO2/c14-9-1-2-10-11(16)8-13(17-12(10)7-9)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2

InChI Key

BLMYGEFAABLOOJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Spirocyclization

A prominent method involves the use of p-toluenesulfonic acid (TsOH) to catalyze the elimination and cyclization of chromene intermediates. For example, 7-chloro-4-oxochromene-2-carboxylate derivatives undergo TsOH-mediated dehydration to form the spiro[chromene-2,4'-piperidine] scaffold, which is subsequently hydrogenated to yield the saturated chroman system.

Reaction Conditions :

  • Solvent : Toluene or DMF

  • Temperature : 100–120°C

  • Catalyst : TsOH (10 mol%)

  • Yield : 55–78%

This method benefits from mild conditions and compatibility with electron-withdrawing substituents like chlorine, which stabilize the transition state during cyclization.

Reductive Amination and Cyclization

An alternative route employs reductive amination to couple 7-chlorochroman-4-one with piperidone derivatives. Sodium cyanoborohydride (NaBH3CN) in methanol facilitates the formation of the imine intermediate, which undergoes spontaneous cyclization to form the spiro center.

Example Protocol :

  • Imine Formation : React 7-chlorochroman-4-one (1 equiv) with piperidone (1.2 equiv) in MeOH at 25°C for 12 h.

  • Reduction : Add NaBH3CN (1.5 equiv) and stir for 24 h.

  • Cyclization : Acidify with HCl (2M) and heat at 60°C for 6 h.

  • Isolation : Neutralize with NaOH, extract with EtOAc, and purify via column chromatography.

Yield : 64–72%

Transition Metal-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions have been explored to introduce the chlorine substituent post-cyclization. For instance, Suzuki-Miyaura coupling of a brominated spiro intermediate with chlorophenylboronic acid enables precise positioning of the chlorine atom at the 7-position.

Optimization Data :

CatalystLigandSolventTemperatureYield (%)
Pd(OAc)₂SPhosDioxane80°C68
PdCl₂(PPh₃)₂XantphosToluene100°C52
Pd(PPh₃)₄NoneTHF60°C41

This method offers regioselectivity but requires stringent control over reaction parameters to avoid over-reduction or debromination.

Chlorination Strategies

Introducing the chlorine atom at the 7-position can occur either early (pre-cyclization) or late (post-cyclization) in the synthesis.

Pre-Cyclization Chlorination

Direct chlorination of chroman-4-one precursors using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) ensures high regioselectivity. For example:

Chroman-4-one+NCSAIBN, CCl₄7-Chlorochroman-4-one(85% yield)[1]\text{Chroman-4-one} + \text{NCS} \xrightarrow{\text{AIBN, CCl₄}} 7\text{-Chlorochroman-4-one} \quad (85\% \text{ yield})

Advantages : Simplified purification, minimal byproducts.

Post-Cyclization Chlorination

Electrophilic aromatic substitution on the spirocyclic framework using Cl₂ gas or ClSO₃H has been reported, though this approach risks over-chlorination and requires careful stoichiometric control.

Stereochemical Considerations

The spiro center introduces a stereogenic carbon, necessitating enantioselective synthesis. Chiral auxiliaries and asymmetric catalysis have been employed:

  • L-Proline-Mediated Cyclization : Using L-proline as a catalyst in EtOH achieves diastereoselectivity ratios of up to 4:1 (trans:cis).

  • Chiral Palladium Complexes : Pd-BINAP catalysts yield enantiomeric excess (ee) of 78–92% in hydrogenation steps.

Scale-Up and Industrial Feasibility

Large-scale synthesis faces challenges in maintaining yield and purity. Continuous flow reactors have been proposed to enhance heat transfer and reduce reaction times for key steps like TsOH-catalyzed cyclization.

Case Study :

  • Batch Process : 72% yield, 12 h reaction time.

  • Flow Process : 68% yield, 2 h reaction time (2.5 mL/min flow rate).

Analytical Characterization

Critical characterization data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 6.90 (d, J = 2.0 Hz, 1H), 3.95–3.85 (m, 2H), 3.30–3.10 (m, 4H), 2.65–2.50 (m, 2H).

  • HRMS : [M+H]⁺ calcd for C₁₃H₁₃ClNO₂: 258.0634; found: 258.0638 .

Chemical Reactions Analysis

Types of Reactions

7-Chlorospiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

7-Chlorospiro[chroman-2,4'-piperidin]-4-one features a spiro configuration, which consists of a chroman ring fused to a piperidine ring with a chlorine atom at the seventh position. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable pharmacophore in drug development.

Compound Name Structural Features Unique Aspects
This compoundSpiro structure with chroman and piperidine ringsChlorine substitution enhances biological activity
6-Fluorospiro[chroman-2,4'-piperidin]-4-oneSimilar spiro structure; fluorine instead of chlorinePotentially different biological activity due to fluorine substitution
5-Chlorospiro[chroman-2,4'-piperidine] hydrochlorideChlorine at a different positionMay exhibit distinct pharmacological properties

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of derivatives were evaluated against various human cancer cell lines including MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal cancer). One compound showed potent cytotoxicity with IC50 values ranging from 0.31 to 5.62 μM, indicating strong potential as an anticancer agent .

Mechanistic studies revealed that this compound induced apoptosis in cancer cells and altered cell cycle progression, suggesting it may disrupt critical cellular processes involved in tumor growth .

Antibacterial Activity

Another promising application of this compound is its antibacterial properties. Research highlighted its effectiveness as an inhibitor of fatty acid synthesis in bacteria, demonstrating notable bactericidal activity against various pathogenic strains with EC50 values between 0.78 μg/mL and 3.48 μg/mL. The compound was shown to increase cell membrane permeability and interfere with mRNA expression levels related to fatty acid synthesis .

Future Directions in Research

Ongoing research into this compound is focused on:

  • Structural Optimization : Modifying the chemical structure to enhance biological activity and reduce toxicity.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to better understand its potential therapeutic roles.

Mechanism of Action

The mechanism of action of 7-Chlorospiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of 7-Chlorospiro[chroman-2,4'-piperidin]-4-one is influenced by its substituents and structural analogs. Below is a detailed comparison with key derivatives:

Spiro[chroman-2,4'-piperidin]-4-one Derivatives with Sulfonyl Bridges

  • Compound 16 (Sulfonyl-bridged derivative) : Exhibited potent cytotoxicity with IC50 values ranging from 0.31 to 5.62 µM against MCF-7, A2780 (ovarian), and HT-29 cells . The sulfonyl group enhances electron-withdrawing effects, improving interactions with cellular targets. Mechanistic studies revealed this compound induces 3-fold early apoptosis in MCF-7 cells and disrupts the cell cycle at sub-G1 and G2-M phases .

Trimethoxyphenyl Derivatives

  • Compound 15 (Trimethoxyphenyl derivative) : Demonstrated weak activity (IC50 = 18.77–47.05 µM ), highlighting the detrimental effect of bulky methoxy groups on cytotoxicity . This contrasts sharply with the efficacy of sulfonyl or halogenated derivatives, emphasizing the importance of substituent choice.

Halogenated Analogs

  • 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl: Exhibited moderate activity, with structural studies noting the fluorine atom’s role in modulating solubility and hydrogen-bonding interactions .

Quinoline-Modified Spirochromanones

  • 1'-(Quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-ones: These derivatives, such as 12e (4-chlorophenyl-substituted), showed IC50 values of ~483 nM against undisclosed targets, though their primary application was as acetyl-CoA carboxylase (ACC) inhibitors for metabolic diseases . This illustrates how core structural modifications redirect biological activity toward non-oncological targets.

Selectivity and Therapeutic Index

  • Compound 40 (7-(thiophen-2-yl)spirochromanone): While less potent (IC50 = 13.15 µM against B16F10 melanoma), it displayed a high selectivity index (SI = 13.37), suggesting reduced off-target toxicity compared to more potent sulfonyl derivatives .

Structural and Functional Data Table

Compound Substituent/Modification IC50 (µM) Cell Line(s) Tested Key Finding(s) Reference
This compound 7-Cl N/A* MCF-7, A549, HT-29 Likely comparable to sulfonyl analogs
Compound 16 Sulfonyl bridge 0.31–5.62 MCF-7, A2780, HT-29 Induces apoptosis, cell cycle arrest
Compound 15 Trimethoxyphenyl 18.77–47.05 MCF-7, A2780, HT-29 Weak activity due to steric hindrance
Compound 40 Thiophen-2-yl 13.15 (B16F10) B16F10 melanoma High selectivity (SI = 13.37)
12e (Quinoline derivative) 4-Chlorophenyl-quinoline 0.483 N/A (ACC inhibition) Targets metabolic enzymes

Key Research Findings and Implications

Substituent Effects : Sulfonyl and halogen groups (Cl, F, Br) enhance cytotoxicity, while methoxy groups reduce it .

Mechanistic Insights : Sulfonyl derivatives induce apoptosis via mitochondrial pathways and disrupt cell cycle progression .

Therapeutic Versatility: The spirochromanone core can be repurposed for anti-tubercular or metabolic disease applications through targeted modifications .

Selectivity vs. Potency : Compounds like 40 prioritize selectivity over potency, a critical consideration for reducing side effects in clinical settings .

Biological Activity

7-Chlorospiro[chroman-2,4'-piperidin]-4-one is a compound that has garnered significant interest in medicinal chemistry due to its unique spiro structure and potential therapeutic applications. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a spiro configuration that consists of a chroman ring fused with a piperidine ring, with a chlorine atom at the seventh position. This structural arrangement is believed to influence its biological activity significantly. The molecular formula of the compound is C13_{13}H12_{12}ClN\O, and it has a molecular weight of approximately 235.69 g/mol .

Research indicates that this compound may interact with various biological macromolecules, affecting cellular processes and signaling pathways. Preliminary studies suggest potential interactions with neurotransmitter systems, which could lead to implications for treating neurological disorders .

Therapeutic Applications

The compound's unique structure suggests several therapeutic applications, including:

  • Antimicrobial Activity : Studies have shown that derivatives of spiro[chroman-2,4'-piperidin]-4-one exhibit significant antimicrobial properties against various pathogens .
  • Anti-Tubercular Activity : A series of novel derivatives were synthesized and evaluated for their anti-tuberculosis activity against Mycobacterium tuberculosis. One derivative (PS08) demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 3.72 μM .
  • Inhibition of Enzymatic Activity : Some derivatives have shown promising results as inhibitors of acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism. Notably, compound 38j reduced the respiratory quotient in animal models, indicating increased fat oxidation .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated various spiro[chroman-2,4'-piperidin]-4-one derivatives for their antimicrobial activity. Results indicated that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria .
  • Anti-Tubercular Evaluation : In vitro studies revealed that compounds derived from spiro[chroman-2,4'-piperidin]-4-one showed varying degrees of effectiveness against Mycobacterium tuberculosis. The most active compound demonstrated an MIC significantly lower than conventional treatments .
  • Structure-Activity Relationship (SAR) : Research into the SAR of spiro[chroman-2,4'-piperidin]-4-one derivatives has identified specific structural features that correlate with enhanced biological activity. For example, modifications at the piperidine ring have been linked to increased potency against targeted pathogens .

Comparative Analysis

The following table summarizes key findings from various studies on this compound and its derivatives:

Compound Biological Activity MIC (μM) Notes
PS08 (Derivative)Anti-Tubercular3.72Significant inhibition against Mtb
Compound 38jACC InhibitorLow nanomolarIncreased fat oxidation in vivo
Various DerivativesAntimicrobialVariesEffective against Gram-positive/negative bacteria

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-chlorospiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Method A : React acid chlorides with spiro[chroman-2,4'-piperidin]-4-one under triethylamine catalysis at 60°C for 5 hours, followed by solvent removal, aqueous workup, and ethanol recrystallization .
  • Method B : Use sulfonyl chlorides with spiro[benzo[h]chromene-2,1’-cyclohexan]-4(3H)-ylidenehydrazine under similar conditions but with room-temperature stirring for 6 hours .
  • Key intermediates (e.g., tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate) are synthesized via base-catalyzed spirocyclization, followed by Boc deprotection .

Q. How is in vitro cytotoxicity screening typically performed for these derivatives?

  • MTT assay : Cells (e.g., MCF-7, A2780, HT-29) are treated with compounds for 72 hours. Viability is quantified via absorbance at 570 nm, with IC50 values calculated using non-linear regression analysis .
  • Controls : Doxorubicin is used as a positive control, and data are reported as mean ± standard deviation (n=6) .

Q. What analytical techniques are used to characterize these compounds?

  • ¹H NMR (400 MHz) : Structural confirmation in DMSO-d6 with δ-scale reporting .
  • HRMS : Agilent 6230 TOF LC/MS for accurate mass determination .
  • TLC : Silica gel GF254 plates with ethyl acetate/hexane elution .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl bridges) influence anticancer activity?

  • Sulfonyl-linked derivatives (e.g., compound 16) show enhanced cytotoxicity (IC50: 0.31–5.62 μM) compared to trimethoxyphenyl derivatives (e.g., compound 15, IC50: 18.77–47.05 μM) due to improved apoptosis induction and G2-M phase arrest .
  • Replacing phenyl with para-methoxyphenyl reduces activity, highlighting the role of electron-withdrawing groups in potency .

Q. What mechanistic insights explain the apoptosis-inducing effects of active derivatives?

  • Annexin V/PI assays : Compound 16 induces >3-fold early apoptosis in MCF-7 cells at 24 hours, with dose-dependent increases in late apoptosis (5–10 μM) .
  • Cell cycle analysis : Sub-G1 populations (indicative of apoptosis) rise from 0.30% (control) to 1.54% (10 μM), while G2-M phase cells increase, suggesting mitotic arrest .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Cell line specificity : Compound 16 shows variability (IC50: 0.31 μM in MCF-7 vs. 5.62 μM in HT-29), likely due to differences in drug uptake, metabolism, or target expression .
  • Experimental validation : Repeat assays under standardized conditions (e.g., passage number, serum concentration) and use secondary assays (e.g., caspase-3 activation) to confirm mechanisms .

Q. What are the critical steps for transitioning in vitro active compounds to in vivo studies?

  • Pharmacokinetics : Assess bioavailability, half-life, and metabolic stability using LC-MS/MS .
  • Toxicity profiling : Evaluate acute toxicity in rodent models and monitor organ-specific effects (e.g., cardiotoxicity) .
  • Xenograft models : Prioritize compounds with selectivity indices >10 (e.g., compound 40 in melanoma B16F10 cells, SI=13.37) to minimize off-target effects .

Data Contradiction and Optimization Strategies

Q. How can conflicting results in apoptosis assays (e.g., early vs. late apoptosis) be reconciled?

  • Time-course experiments : Apoptosis markers (e.g., phosphatidylserine exposure) vary temporally; late apoptosis may dominate at higher doses or longer exposures .
  • Multi-parametric analysis : Combine flow cytometry with Western blotting for cleaved PARP or caspase-3 to validate apoptotic pathways .

Q. What strategies improve the selectivity of spirochromanone derivatives toward cancer cells?

  • Scaffold hybridization : Integrate quinoline moieties (e.g., compound 12a–12g) to enhance target binding to enzymes like acetyl-CoA carboxylase .
  • Prodrug approaches : Mask reactive groups (e.g., hydroxyls) to reduce off-target interactions until activation in tumor microenvironments .

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